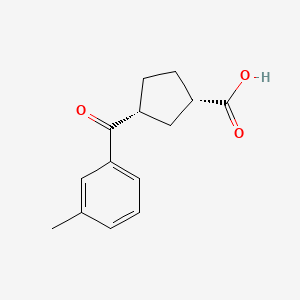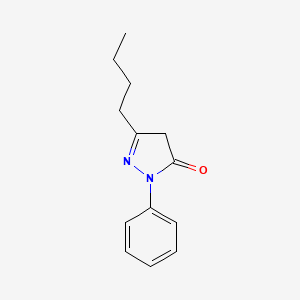
3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one” is a type of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .Molecular Structure Analysis
The crystal structure of the compound 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole in the orthorhombic space group Pca 21 was presented and formed racemic crystals .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Many syntheses of pyrazole and pyrazoline have been reported successively in the literature, including condensation of α, β-unsaturated carbonyl compounds with substituted hydrazines .Applications De Recherche Scientifique
3B1P4DHP has a variety of scientific research applications. It is commonly used as a reagent for the synthesis of other compounds, such as arylpyrazolones and pyrazolopyrimidines. It is also used as a catalyst for the synthesis of heterocyclic compounds, such as pyrazolones and pyridines. Additionally, 3B1P4DHP is used as a fluorescent dye for the detection of biomolecules, such as proteins and DNA.
Mécanisme D'action
Target of Action
Similar compounds have shown potential antibacterial and antifungal activity , suggesting that the targets could be enzymes or proteins essential to these microorganisms.
Biochemical Pathways
Given its potential antibacterial and antifungal activity , it may interfere with essential biochemical pathways in these organisms, such as cell wall synthesis or DNA replication.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could impact their bioavailability.
Result of Action
Given its potential antibacterial and antifungal activity , it’s likely that the compound leads to the death of these microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3B1P4DHP in laboratory experiments include its low cost, its availability, and its ease of use. Additionally, 3B1P4DHP is a relatively stable compound and can be stored for extended periods of time. The main limitation of using 3B1P4DHP in laboratory experiments is that it is not a very selective catalyst, and it can also produce a variety of byproducts.
Orientations Futures
There are a variety of potential future directions for research involving 3B1P4DHP. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in other areas of research. Additionally, further research could be conducted to explore the potential of 3B1P4DHP as a fluorescent dye and as a catalyst for the synthesis of other compounds. Finally, further research could be conducted to explore the potential of 3B1P4DHP as a drug or pharmaceutical agent.
Méthodes De Synthèse
3B1P4DHP can be synthesized by a variety of methods. The most common method is the reaction of 4-butyl-1-phenyl-1H-pyrazol-5-one with sodium ethoxide in ethanol. This reaction produces 3B1P4DHP as the major product, along with a small amount of 4-butyl-1-phenyl-2H-pyrazol-5-one. Other methods of synthesis include the reaction of 1-phenyl-3-butyl-4H-pyrazol-4-one with ethyl bromide in the presence of sodium ethoxide, the reaction of 4-butyl-1-phenyl-1H-pyrazol-5-one with ethyl bromide in the presence of sodium ethoxide, and the reaction of 4-butyl-1-phenyl-1H-pyrazol-5-one with ethyl iodide in the presence of sodium ethoxide.
Analyse Biochimique
Biochemical Properties
3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, this compound has been found to interact with proteins involved in oxidative stress, such as superoxide dismutase (SOD) and catalase, enhancing their activity and thereby reducing oxidative damage .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. For instance, it can modulate the nuclear factor-kappa B (NF-κB) pathway, leading to reduced expression of pro-inflammatory cytokines . Furthermore, this compound has been shown to affect gene expression by upregulating antioxidant genes and downregulating genes associated with inflammation . In terms of cellular metabolism, this compound can enhance mitochondrial function and reduce the production of reactive oxygen species (ROS), thereby promoting cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of COX and LOX enzymes, which reduces the synthesis of pro-inflammatory mediators . Additionally, this compound can bind to and activate antioxidant enzymes such as SOD and catalase, enhancing their activity and reducing oxidative stress . Furthermore, this compound can modulate gene expression by interacting with transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and oxidative stress .
Propriétés
IUPAC Name |
5-butyl-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-3-7-11-10-13(16)15(14-11)12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCWVTIKWVLDGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

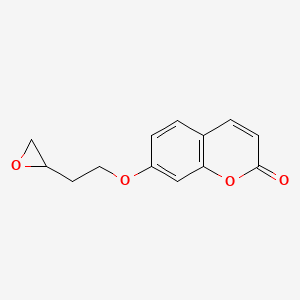
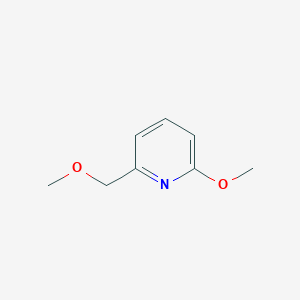

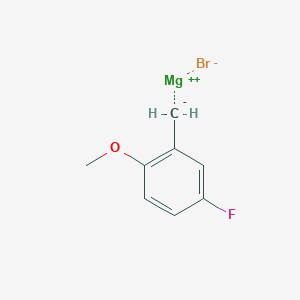
![tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6324135.png)
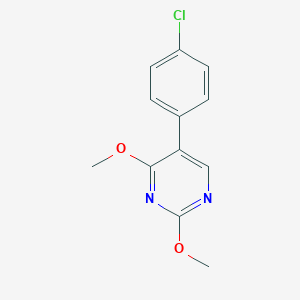

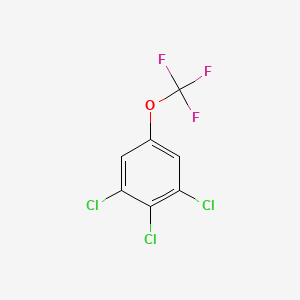

![2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6324187.png)
![Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B6324189.png)


